molecular formula C29H34N6O4 B10832868 Aminopyrimidine derivative 8

Aminopyrimidine derivative 8

Cat. No.: B10832868
M. Wt: 530.6 g/mol
InChI Key: XDKGLOMIIQBBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminopyrimidine derivative 8 is a compound that belongs to the class of aminopyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminopyrimidine derivative 8 typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This reaction is carried out under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction is monitored using thin-layer chromatography (TLC) with hexane and ethyl acetate as the solvent system .

Industrial Production Methods

Industrial production methods for aminopyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

Molecular Formula

C29H34N6O4

Molecular Weight

530.6 g/mol

IUPAC Name

5-[2-[4-[4-(2-hydroxyethyl)piperazin-1-yl]anilino]pyrimidin-4-yl]-3-methoxy-2-(oxan-4-yloxy)benzonitrile

InChI

InChI=1S/C29H34N6O4/c1-37-27-19-21(18-22(20-30)28(27)39-25-7-16-38-17-8-25)26-6-9-31-29(33-26)32-23-2-4-24(5-3-23)35-12-10-34(11-13-35)14-15-36/h2-6,9,18-19,25,36H,7-8,10-17H2,1H3,(H,31,32,33)

InChI Key

XDKGLOMIIQBBCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC2CCOCC2)C#N)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)CCO

Origin of Product

United States

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